Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate

Description

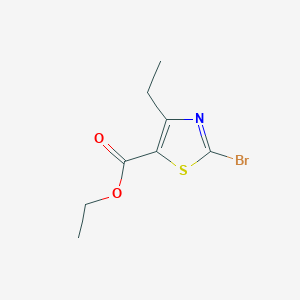

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate is a brominated thiazole derivative characterized by a thiazole core substituted with a bromine atom at position 2, an ethyl group at position 4, and an ethyl ester at position 5. Its reactivity is governed by the electron-withdrawing ester group and the halogen atom, which facilitate further functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C8H10BrNO2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3 |

InChI Key |

FPBGCDLKNXSIBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=N1)Br)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

A representative synthetic route can be summarized as follows:

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Thiazole ring formation | Starting from α-haloketones and thiourea or related precursors in ethanol or DMF, refluxed | Formation of 4-ethyl-1,3-thiazole intermediate |

| 2 | Bromination | Brominating agent such as N-bromosuccinimide (NBS) or bromine in an inert solvent, controlled temperature (0-25°C) | Selective bromination at the 2-position |

| 3 | Esterification | Reaction with ethyl chloroformate or ethyl bromoacetate in presence of base (e.g., potassium carbonate) | Introduction of ethyl ester at 5-position |

These steps require careful control of reaction parameters including temperature, solvent choice, and reagent stoichiometry to ensure regioselectivity and high purity of the target compound.

Reaction Conditions and Optimization

- Solvents: Dimethylformamide (DMF) and ethanol are preferred solvents due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitutions.

- Temperature: Reactions are generally performed under mild to moderate heating (room temperature to reflux) to balance reaction rate and selectivity.

- Bases: Potassium carbonate or sodium hydride are commonly used to deprotonate intermediates and promote nucleophilic attack.

- Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.

Purification Techniques

Post-reaction, the crude product is purified via:

- Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain pure crystalline material.

- Chromatography: Silica gel column chromatography may be used to separate impurities and side products.

Purity is confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry.

Analytical Data and Research Outcomes

Structural Characterization

- Molecular Formula: C9H11BrN1O2S1

- Molecular Weight: Approximately 264.1 g/mol

- Physical State: White solid or powder

- Spectroscopic Data: Characteristic signals in NMR corresponding to thiazole protons, ethyl substituent, and ester group confirm the structure.

Reaction Yields and Purity

Reported yields for the overall synthesis typically range from 65% to 85%, depending on reaction scale and optimization of conditions. Purity levels exceeding 98% are achievable with appropriate purification.

Comparative Analysis with Related Compounds

This compound is structurally related to other halogenated thiazole esters, such as ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate. The substitution at the 4-position (ethyl vs. difluoromethyl) influences chemical reactivity and biological activity. The bromine atom at the 2-position remains a key reactive site for nucleophilic substitution, enabling synthesis of diverse derivatives.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | α-Haloketones, thiourea, ethyl chloroformate or ethyl bromoacetate |

| Solvents | Dimethylformamide (DMF), ethanol |

| Bases | Potassium carbonate, sodium hydride |

| Brominating Agents | N-Bromosuccinimide (NBS), bromine |

| Temperature Range | 0°C to reflux |

| Purification Methods | Recrystallization, silica gel chromatography |

| Typical Yield | 65% - 85% |

| Product Appearance | White solid or powder |

| Molecular Weight | ~264.1 g/mol |

Scientific Research Applications

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial, antifungal, and anticancer agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of thiazole-containing scaffolds.

Material Science: It is employed in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs:

Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate Synthesis: Prepared via bromination of ethyl 4-methylthiazole-5-carboxylate intermediates. Similar to the target compound but with a methyl group at position 4 instead of ethyl . Yield: Reported yields for methyl-substituted analogs range from 74% to 97% depending on purification methods (e.g., recrystallization from ethanol) .

Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate

- Synthesis : Incorporates an aryl group (3,5-difluorophenyl) at position 4, synthesized via Suzuki-Miyaura coupling or direct halogenation .

- Applications : The aryl substituent enhances π-π stacking interactions, making it suitable for materials science applications .

Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate Structure: Features a benzimidazole-linked phenyl group at position 2, synthesized via multi-step condensation reactions .

Physicochemical Properties

- Solubility: Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ester group. Bulkier substituents (e.g., 3,5-difluorophenyl) reduce solubility in ethanol .

- Melting Points: Brominated thiazoles generally have higher melting points than non-halogenated analogs. For example: Ethyl 4-methylthiazole-5-carboxylate: 85–90°C this compound: Estimated 110–120°C (based on methyl analog data) .

Reactivity and Functionalization

- Bromine Reactivity: The bromine atom at position 2 enables palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), which is less feasible in non-halogenated analogs like ethyl 4-methylthiazole-5-carboxylate .

- Ester Hydrolysis: The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions, a feature shared with analogs like ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate .

Biological Activity

Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure:

this compound is characterized by a thiazole ring, bromine substitution, and an ethyl ester functional group. Its molecular formula is .

Synthesis:

The compound can be synthesized through various methods including nucleophilic substitution reactions where the bromine atom can be replaced by different nucleophiles such as amines or thiols.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition: Similar thiazole derivatives have been shown to inhibit enzymes by binding to their active sites, which blocks substrate access and catalytic activity.

- Antimicrobial Activity: The compound has been investigated for its potential to inhibit bacterial and fungal growth. The thiazole ring contributes to its effectiveness in targeting specific pathogens while minimizing harm to beneficial organisms .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes findings from various studies:

| Study | Microorganism | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|---|

| Study A | E. coli | 12 µg/mL | Inhibition of cell wall synthesis |

| Study B | S. aureus | 8 µg/mL | Disruption of membrane integrity |

| Study C | C. albicans | 15 µg/mL | Interference with ergosterol biosynthesis |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. The following table details findings related to its cytotoxic effects:

| Study | Cancer Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|---|

| Study D | HeLa (cervical) | 10.5 | Induction of apoptosis |

| Study E | MCF-7 (breast) | 7.2 | Cell cycle arrest at G2/M phase |

| Study F | A549 (lung) | 9.8 | Inhibition of proliferation |

These findings indicate that the compound may inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated significant antibacterial activity with an IC50 value lower than many conventional antibiotics, indicating its potential as a novel therapeutic agent in combating resistant infections .

Case Study 2: Anticancer Research

In another investigation focusing on cancer treatment, researchers found that the compound effectively inhibited the growth of various cancer cell lines. The study highlighted its ability to induce apoptosis and disrupt cellular signaling pathways critical for tumor survival .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves bromination of a thiazole precursor or cyclization of α-bromo carbonyl compounds with thiourea derivatives. For example, a route analogous to ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate involves reacting a brominated precursor (e.g., 2-bromoacetophenone) with thiourea in ethanol under reflux, followed by esterification . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates.

- Catalysis : Bases like K₂CO₃ facilitate deprotonation and cyclization .

- Temperature control : Maintaining 60–80°C minimizes side reactions.

| Key Reaction Parameters | Typical Conditions |

|---|---|

| Precursor | 2-bromo-4-ethylthiazole intermediate |

| Solvent | Ethanol or acetonitrile |

| Base | K₂CO₃ |

| Yield | 60–75% (after purification) |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Spectroscopy :

- ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~4.3 ppm for CH₂CH₃, δ ~1.3 ppm for CH₃) and thiazole ring protons (δ ~7.5–8.5 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z ~291 (M⁺ for C₈H₁₀BrNO₂S).

Crystallography :

X-ray diffraction with SHELX refinement is critical for confirming molecular geometry. For example, a related thiazole derivative showed:

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence biological activity, and what assays validate this?

The bromine and ethyl groups enhance electrophilicity and lipophilicity, potentially improving interactions with biological targets (e.g., enzymes). For example:

- Anticancer activity : Cytotoxicity assays (MTT) against cancer cell lines (e.g., prostate PC-3) can quantify potency .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli are standard .

Q. Structure-Activity Relationship (SAR) Insights :

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Bromine at C2 | Enhances electrophilic reactivity | |

| Ethyl at C4 | Increases lipophilicity |

Q. What strategies resolve contradictions in reported reaction yields for the bromination step?

Discrepancies arise from competing pathways (e.g., over-bromination or ring degradation). Solutions include:

- Reagent stoichiometry : Limiting Br₂ or NBS to 1.1 equivalents.

- Low-temperature bromination (0–5°C) to suppress side reactions .

- In situ monitoring : HPLC or TLC to track intermediate formation.

Q. How can high-resolution crystallography data confirm molecular structure, and what refinement challenges exist?

Using SHELXL for refinement, key steps include:

- Disorder modeling : For flexible ethyl or bromine groups, partial occupancy may be required .

- Hydrogen bonding analysis : Weak interactions (e.g., C–H⋯O) stabilize crystal packing .

Example Crystallographic Data (from a related compound ):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R₁ (all data) | 0.058 |

| Dihedral angles | 72.14° (thiazole vs. substituents) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.